
6-nitro-1H-indol-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-nitro-1H-indol-3-yl acetate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and their importance in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-1H-indol-3-yl acetate typically involves the nitration of 1H-indole followed by acetylation. One common method includes the nitration of 1H-indole using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position. The resulting 6-nitro-1H-indole is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-nitro-1H-indol-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The acetate group can be hydrolyzed to yield 6-nitro-1H-indole-3-ol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction: 6-amino-1H-indol-3-yl acetate.
Hydrolysis: 6-nitro-1H-indole-3-ol.
Substitution: Various substituted indoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-nitro-1H-indol-3-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-nitro-1H-indol-3-yl acetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1H-indole-3-acetic acid: A plant hormone involved in growth regulation.
6-nitro-1H-indole: Lacks the acetate group but shares the nitro substitution.
1H-indole-3-carbaldehyde: An important intermediate in the synthesis of various indole derivatives.
Uniqueness
6-nitro-1H-indol-3-yl acetate is unique due to the presence of both the nitro and acetate groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H8N2O4 |
|---|---|
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
(6-nitro-1H-indol-3-yl) acetate |
InChI |
InChI=1S/C10H8N2O4/c1-6(13)16-10-5-11-9-4-7(12(14)15)2-3-8(9)10/h2-5,11H,1H3 |
Clave InChI |
SHCXXBYOULUHJF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CNC2=C1C=CC(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


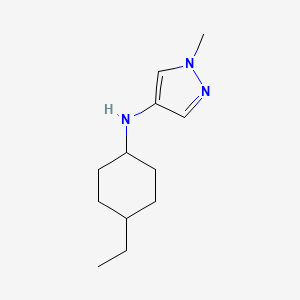
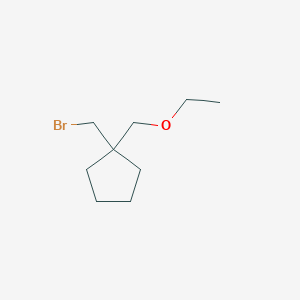
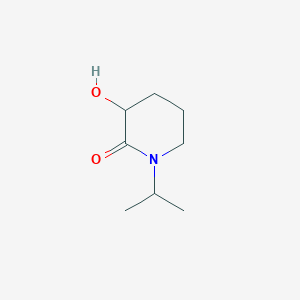
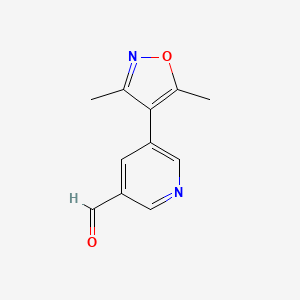
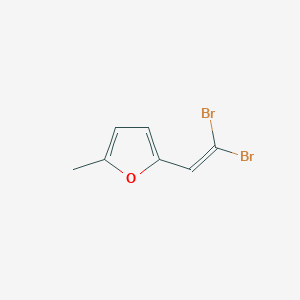

![4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride](/img/structure/B13182453.png)

![7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13182460.png)
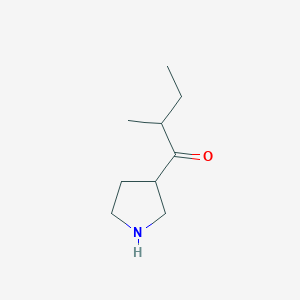
![6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13182463.png)
![Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13182470.png)
![6-Methyl-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B13182488.png)
![Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine](/img/structure/B13182493.png)
